molecular formula C22H28N6O4S B2705478 3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide CAS No. 1112348-30-7

3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide

Cat. No.: B2705478
CAS No.: 1112348-30-7
M. Wt: 472.56
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Description

This compound is a triazoloquinazolin derivative characterized by a 1,2,4-triazolo[4,3-a]quinazolin core substituted with a sulfanyl-linked carbamoyloxolane moiety and an isopropyl propanamide side chain. Its IUPAC name reflects the presence of a tetrahydrofuran (oxolan) ring in the carbamoyl group, distinguishing it from simpler analogs. The oxolan substituent may enhance metabolic stability due to reduced oxidative susceptibility compared to aromatic or aliphatic chains, though this requires experimental validation.

Properties

IUPAC Name

3-[5-oxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4S/c1-14(2)24-18(29)9-10-27-20(31)16-7-3-4-8-17(16)28-21(27)25-26-22(28)33-13-19(30)23-12-15-6-5-11-32-15/h3-4,7-8,14-15H,5-6,9-13H2,1-2H3,(H,23,30)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWWFQBFZLLQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide typically involves multiple stepsReaction conditions often involve the use of specific catalysts and reagents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to 3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide exhibit promising anticancer properties. For instance, research on related triazole derivatives has shown significant antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. These compounds demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL, indicating their potential as effective anticancer agents .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. Molecular docking studies have confirmed interactions between these compounds and the target enzymes, suggesting a mechanism for their anti-inflammatory effects .

Antioxidant Activity

Preliminary biological tests on related compounds have shown significant anti-lipid peroxidation activity. This suggests that the compound may help in reducing oxidative stress by scavenging free radicals or inhibiting lipid peroxidation processes .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step organic reactions. Techniques such as NMR spectroscopy (both ^1H and ^13C), FTIR, and mass spectrometry are employed for structural confirmation and characterization of the synthesized products.

Case Study 1: Anticancer Screening

A study screened a series of triazole derivatives for anticancer activity against human cancer cell lines. The results highlighted several compounds with significant cytotoxic effects and low IC50 values, supporting the hypothesis that modifications to the triazole ring can enhance biological activity .

Case Study 2: Inhibition of Inflammatory Pathways

In another investigation focusing on inflammatory responses, derivatives were tested for their ability to inhibit COX and LOX activities. The findings revealed that specific substitutions on the triazole scaffold led to enhanced inhibition rates compared to standard anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Compound A : 3-(1-{[(benzylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide (CAS 1112434-48-6)

  • Key Differences : Replaces the oxolan-2-ylmethyl group with a benzylcarbamoyl moiety.
  • Molecular Weight : 478.57 g/mol (identical to the target compound).
  • Computational similarity metrics (e.g., Tanimoto index) may show high structural overlap (~0.85–0.90) due to the shared triazoloquinazolin backbone, but divergences in substituent effects on solubility and bioavailability are likely .

Compound B : 2-[(5-Oxo-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanamide (CAS 871906-93-3)

  • Key Differences : Simpler structure lacking the carbamoyloxolane and isopropyl propanamide groups; features a propenyl substituent.
  • Molecular Weight : 329.4 g/mol.
  • Implications : Reduced molecular complexity correlates with lower lipophilicity (logP estimated at 1.8 vs. ~3.5 for the target compound). Its aqueous solubility (45.7 µg/mL at pH 7.4) suggests higher hydrophilicity compared to the target compound, which may limit membrane permeability.

Analytical and Computational Comparisons

Mass Spectrometry (MS/MS) and Molecular Networking

  • The target compound and Compound A would exhibit high cosine scores (>0.8) in MS/MS-based molecular networking due to shared fragmentation patterns of the triazoloquinazolin core. However, divergent substituents (oxolan vs. benzyl) would produce unique fragment ions (e.g., m/z 85 for oxolan cleavage vs. m/z 91 for benzyl) .
  • Compound B, with a propenyl group, would show lower cosine scores (~0.6–0.7) due to differences in side-chain fragmentation.

Computational Similarity Metrics

  • Tanimoto Index (MACCS/Morgan fingerprints) :
    • Target vs. Compound A: ~0.75–0.85 (high overlap in core structure).
    • Target vs. Compound B: ~0.50–0.60 (significant divergence in substituents).
  • Dice Index : Similar trends as Tanimoto, emphasizing shared functional groups .

Physicochemical and Bioactivity Trends

Parameter Target Compound Compound A Compound B
Molecular Weight (g/mol) 478.57 478.57 329.40
Aqueous Solubility Not reported (predicted low) Not reported (predicted low) 45.7 µg/mL (pH 7.4)
Key Substituent Oxolan-2-ylmethyl Benzylcarbamoyl Propenyl
Predicted logP ~3.5 ~3.8 ~1.8
  • Bioactivity Implications :
    • The oxolan group in the target compound may improve metabolic stability compared to Compound A’s benzyl group, which is prone to oxidation.
    • Compound B’s propenyl moiety could enhance reactivity (e.g., Michael addition), but its lower molecular weight may reduce target affinity .

Research Findings and Gaps

  • Synthetic Accessibility : The oxolan substituent introduces stereochemical complexity, requiring advanced synthetic protocols compared to Compound A’s benzyl group .
  • Bioactivity Data: Limited experimental data exist for the target compound. In contrast, Compound B’s solubility profile suggests utility in aqueous formulations, though its bioactivity remains uncharacterized .

Biological Activity

The compound 3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide , also referred to by its IUPAC name, exhibits a complex structure that suggests potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

PropertyValue
Molecular Formula C23H30N6O4S
Molecular Weight 486.6 g/mol
CAS Number 1112348-35-2

The compound consists of a quinazoline core fused with a triazole moiety, which is known for its diverse pharmacological properties. The presence of the oxolan and sulfanyl groups further enhances its potential for biological activity.

Antimicrobial Activity

Research has shown that compounds with similar structural features often exhibit significant antimicrobial properties. A study highlighted that derivatives of quinazoline and triazole demonstrate effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer activities. For instance, compounds that share structural similarities with our target compound have shown to inhibit tumor growth by inducing apoptosis in cancer cells. Specific studies indicate that such compounds can target multiple signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, triazole derivatives are known to inhibit enzymes like carbonic anhydrase and certain kinases, which are crucial in cancer metabolism and other diseases. This inhibition can lead to reduced proliferation of cancer cells and enhanced therapeutic efficacy .

Case Studies and Research Findings

  • Antimicrobial Activity Against Mycobacterium tuberculosis
    • A study focusing on the synthesis of similar compounds reported effective inhibition against M. tuberculosis with MIC values comparable to established drugs like isoniazid and linezolid .
  • Anticancer Mechanisms
    • Research on quinazoline-based compounds indicated that they can induce apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests a potential application in targeted cancer therapies .
  • Enzyme Interaction Studies
    • Investigations into enzyme inhibition revealed that certain derivatives could effectively inhibit kinases involved in cancer signaling pathways, leading to decreased cell viability in vitro .

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